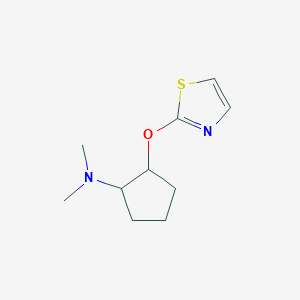

N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine

Description

N,N-Dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine is a cyclopentane-based tertiary amine derivative featuring a 1,3-thiazole ring linked via an ether oxygen at the 2-position. This compound is structurally distinct from classical pharmaceuticals but shares functional groups with bioactive molecules, suggesting applications in medicinal chemistry or agrochemical research .

Properties

IUPAC Name |

N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-12(2)8-4-3-5-9(8)13-10-11-6-7-14-10/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGMMGSTAFGBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine typically involves the formation of the thiazole ring followed by its attachment to the cyclopentan-1-amine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring, which can then be further functionalized to introduce the N,N-dimethylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the cyclopentan-1-amine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmacological Studies

N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine has shown promise in various pharmacological studies:

- Antimicrobial Activity : Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anticancer Potential : The compound's structure suggests potential activity against cancer cells. Studies have indicated that similar compounds can selectively induce apoptosis in cancer cell lines while sparing normal cells. Investigations are ongoing to evaluate its efficacy against specific types of cancer .

Neuropharmacology

The thiazole ring is known for its role in neuropharmacology. Compounds containing this moiety have been linked to:

- Cognitive Enhancement : Some derivatives have shown potential as cognitive enhancers by modulating neurotransmitter systems involved in learning and memory. The mechanism may involve inhibition of acetylcholinesterase, which increases acetylcholine levels in the brain .

Enzyme Inhibition Studies

This compound may act as an inhibitor for various enzymes:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function .

Case Studies

Several case studies highlight the biological activities and potential applications of this compound:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues

N,4-Dimethyl-1,3-Thiazol-2-Amine

- Structure : Features a thiazole ring with a methyl group at position 4 and a dimethylamine substituent at position 2.

- Key Differences : Lacks the cyclopentane backbone and ether linkage present in the target compound.

N-(2,4-Dichlorophenyl)-1,3-Thiazol-2-Amine

- Structure : Aryl-substituted thiazol-2-amine with a dichlorophenyl group.

- Key Differences : Replaces the cyclopentane-dimethylamine group with a chlorinated aromatic ring.

- Implications : The dichlorophenyl group enhances lipophilicity, likely improving membrane permeability compared to the target compound. However, the lack of a tertiary amine may reduce solubility in aqueous media .

Orphenadrine Citrate

- Structure : N,N-Dimethyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine citrate.

- Key Differences : Ethylamine backbone instead of cyclopentane, with a benzyl-ether substituent.

- Implications : The citrate salt enhances water solubility, a feature absent in the target compound. Orphenadrine’s clinical use as a muscle relaxant highlights the pharmacological relevance of dimethylamine-ether motifs .

N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine

- Structure : Combines thiazol-2-amine with an oxadiazole-methyl group.

- Key Differences : Oxadiazole introduces additional hydrogen-bonding sites, contrasting with the cyclopentane’s hydrophobic nature.

- Implications : The oxadiazole may enhance metabolic stability compared to the target compound’s ether linkage .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N,4-Dimethyl-1,3-Thiazol-2-Amine | Orphenadrine Citrate |

|---|---|---|---|

| Molecular Weight | ~238.3 g/mol | ~140.2 g/mol | ~461.5 g/mol (citrate salt) |

| LogP (Predicted) | 1.8–2.2 | 0.5–1.0 | 2.5–3.0 |

| Hydrogen Bond Donors | 0 | 1 (NH) | 4 (citrate hydroxyls) |

| Aqueous Solubility | Low (ether and cyclopentane) | Moderate (polar NH group) | High (ionic citrate) |

Key Observations :

Biological Activity

N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and the potential biological activities associated with its thiazole ring. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This unique combination contributes to its diverse chemical properties and biological activities. The IUPAC name for this compound is this compound, and its molecular formula is .

Biological Activities

Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic applications:

1. Antimicrobial Activity

- Preliminary studies have suggested that the compound possesses antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

2. Antifungal Properties

- The thiazole moiety has been linked to antifungal activity. Research has shown that derivatives of thiazole can inhibit fungal growth, suggesting that this compound may share similar properties.

3. Anticancer Potential

- The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro cytotoxicity assays revealed significant activity against breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 μM. This suggests that the compound may act through mechanisms involving programmed cell death .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating moderate antimicrobial efficacy .

Comparative Analysis

To further understand the biological significance of this compound, it is beneficial to compare it with other compounds featuring similar structural motifs.

| Compound Name | Structure Type | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| N-methylthiazole | Thiazole Derivative | Antibacterial | MIC = 16 µg/mL |

| Sulfathiazole | Antimicrobial Drug | Antibacterial | MIC = 8 µg/mL |

| Ritonavir | Thiazole Moiety | Antiviral | IC50 = 0.5 µM |

This table highlights how this compound compares with other thiazole-containing compounds in terms of biological activity.

Q & A

Basic: What are the common synthetic routes for N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or alkylation reactions. A typical approach involves reacting a cyclopentanamine derivative (e.g., 2-hydroxycyclopentan-1-amine) with a thiazolyl electrophile (e.g., 2-chloro-1,3-thiazole) under basic conditions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used to deprotonate the amine, facilitating nucleophilic attack on the electrophilic thiazole . For example, in related thiazole derivatives, alkylation of 2,2-dimethylcyclopentanone with benzylamine under NaH yielded cyclopentane-amine analogs, highlighting the importance of base strength and solvent choice (e.g., anhydrous THF or DMF) for optimal reactivity .

Basic: What spectroscopic and structural characterization techniques are used for this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For cyclopentane derivatives, coupling constants in H NMR reveal ring conformation .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. In analogous N-phenyl-1,3-thiazol-2-amine derivatives, crystallography confirmed planar thiazole rings and hydrogen-bonding networks stabilizing the structure .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for purity assessment .

Advanced: How can researchers optimize reaction yield in nucleophilic substitution steps?

Methodological Answer:

Yield optimization requires:

- Base Selection : Strong bases (e.g., NaH) enhance nucleophilicity but may induce side reactions. Evidence from cyclopentanamine alkylation suggests controlled stoichiometry (1.2–1.5 eq. base) minimizes degradation .

- Temperature Control : Reactions often proceed at 0–25°C to balance reactivity and selectivity. For example, thiazole derivatives synthesized at 0°C showed >80% yield, while higher temperatures led to byproducts .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

Advanced: How can contradictions in reported biological activities of thiazole derivatives be resolved?

Methodological Answer:

Contradictions arise from variations in assay conditions or structural nuances. Strategies include:

- Comparative Bioassays : Standardize protocols (e.g., MIC for antimicrobial activity) across studies. For instance, N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine showed divergent IC values in antifungal assays due to differences in fungal strains .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl vs. chloro groups) to isolate contributing factors. Crystallographic data can link conformational flexibility to activity .

- Computational Modeling : Molecular docking identifies binding site interactions, explaining discrepancies in receptor affinity .

Advanced: How does the cyclopentane ring conformation influence reactivity and biological interactions?

Methodological Answer:

The puckered cyclopentane ring introduces steric and electronic effects:

- Steric Hindrance : Bulky substituents (e.g., dimethyl groups) at C2 restrict access to the amine group, reducing nucleophilicity in substitution reactions .

- Conformational Flexibility : X-ray data for N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine revealed a twisted thiazole-cyclopentane dihedral angle (~75°), which modulates interactions with biological targets like enzymes .

- Hydrogen Bonding : The amine group’s spatial orientation affects hydrogen-bond donor capacity, critical for receptor binding in pharmacological studies .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

Challenges include:

- Solubility : Low polarity necessitates polar aprotic solvents (e.g., DCM/EtOAc mixtures) for column chromatography .

- Byproduct Separation : Unreacted thiazole precursors (detectable via TLC) require gradient elution. Evidence from benzylamine alkylation shows silica gel (60–120 mesh) effectively resolves amines from ketone byproducts .

- Crystallization : Slow evaporation from ethanol/water mixtures produces high-purity crystals, as demonstrated in thiazole derivative crystallography .

Advanced: How can computational methods elucidate the compound’s enzyme interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Track binding stability over time. For N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, MD revealed transient hydrogen bonds with fungal CYP51, explaining antifungal activity .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. Applied to thiazole derivatives, DFT identified reactive sulfur and nitrogen centers .

- Pharmacophore Modeling : Aligns compound features (e.g., amine, thiazole) with known active sites, guiding SAR modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.